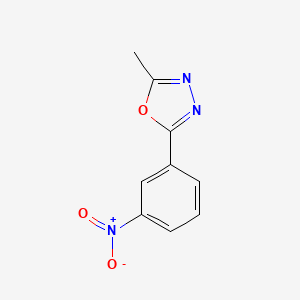

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Description

Table 1: Key Structural Features

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₇N₃O₃ | |

| IUPAC Name | This compound | |

| Ring Substituents | Methyl (C2), 3-nitrophenyl (C5) | |

| Calculated Density | 1.349 g/cm³ |

Historical Context of Nitrophenyl-Substituted Heterocyclic Compounds

Nitrophenyl-substituted heterocycles emerged prominently in the mid-20th century as synthetic organic chemistry advanced. The nitro group’s electron-withdrawing properties were leveraged to stabilize reactive intermediates and direct regioselective reactions. Early work focused on nitrophenyl azoles for dyes and explosives, but biomedical applications gained traction in the 1990s with the discovery of nitroheterocycles as antimicrobial and anticancer agents.

The synthesis of this compound builds on classic cyclization strategies:

- Hydrazide Cyclization : Reacting 3-nitrobenzohydrazide with acetic anhydride yields the oxadiazole core.

- POCl₃-Mediated Reactions : Phosphorus oxychloride facilitates dehydration and ring closure.

Recent studies highlight its role as a precursor to acyl-CoA cholesterol acyltransferase inhibitors and fluorescent probes, underscoring its versatility.

Significance of Methyl and Nitro Functional Groups in Molecular Design

Methyl Group Contributions

Nitro Group Contributions

- Electronic Effects : The –NO₂ group withdraws electrons via resonance, polarizing the oxadiazole ring and enhancing electrophilic reactivity.

- Bioactivity : Nitro groups participate in redox cycling, generating reactive oxygen species (ROS) in antimicrobial and anticancer contexts.

- Synthetic Versatility : Nitro groups serve as precursors for amino (–NH₂) functionalities via reduction.

Table 2: Functional Group Synergy

| Feature | Methyl (C2) | Nitro (C5) |

|---|---|---|

| Electronic Impact | Electron-donating (+I effect) | Electron-withdrawing (–M effect) |

| Role in Reactivity | Stabilizes adjacent charges | Activates ring for electrophilic substitution |

| Biological Role | Enhances metabolic stability | Mediates redox interactions |

Properties

IUPAC Name |

2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-10-11-9(15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZKBOZDHYZRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 3-nitrobenzohydrazide with acetic anhydride can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Oxadiazole derivatives, including 2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole structure exhibit significant antibacterial and antifungal activities.

- Mechanism of Action : The presence of electronegative groups such as nitro substituents enhances the antimicrobial efficacy of these compounds. Studies have shown that the incorporation of such groups can lead to improved activity against both gram-positive and gram-negative bacteria .

-

Case Studies :

- A study synthesized a series of 2,5-disubstituted oxadiazoles and evaluated their antibacterial effects against various strains. Notably, compounds with nitro groups displayed remarkable activity against Staphylococcus aureus and Escherichia coli .

- Another research highlighted that specific derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.20 to 0.40 mg/cm³ against pathogens like Pseudomonas aeruginosa and Bacillus subtilis .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. The compound has shown promise in targeting various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular docking studies have revealed that oxadiazole derivatives can interact effectively with estrogen receptors and other cancer-related proteins .

-

Case Studies :

- In one study, derivatives were tested against breast cancer cell lines (e.g., MCF-7), revealing significant cytotoxicity and dose-dependent activation leading to reduced cell viability .

- Another investigation reported that specific oxadiazole derivatives demonstrated potent activity against glioblastoma cell lines, indicating their potential as therapeutic agents for aggressive cancers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of oxadiazoles is crucial for designing more effective derivatives. Research has shown that modifications at specific positions on the oxadiazole ring can significantly influence biological activity.

| Compound Structure | Activity Type | Observations |

|---|---|---|

| This compound | Antimicrobial | Enhanced activity with nitro substitution |

| Various derivatives | Anticancer | Induction of apoptosis in multiple cancer cell lines |

Broader Applications

Beyond antimicrobial and anticancer applications, oxadiazoles are also explored for their roles in:

- Agricultural Chemistry : Some derivatives are being investigated as potential herbicides and insecticides due to their biological activity against pests .

- Pharmaceuticals : The versatility of oxadiazoles makes them candidates for developing new drugs targeting various diseases beyond cancer and infections.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors. The oxadiazole ring can also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The pharmacological profile of 1,3,4-oxadiazoles is highly dependent on substituent positions and electronic properties:

- Electron-Withdrawing Groups (EWGs): 5-(4-Nitrophenyl) Derivatives (e.g., Compounds XIV, XV): These derivatives exhibit potent CNS depressant activity, with 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) showing superior efficacy in neurobehavioral studies . The 4-nitrophenyl group enhances electron withdrawal, improving receptor binding affinity compared to the 3-nitro isomer. 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS 22815-99-2): This positional isomer of the target compound demonstrates moderate antimicrobial activity, though less pronounced than 3-nitro derivatives due to steric and electronic differences .

- Electron-Donating Groups (EDGs): 2-Amino-5-phenyl Derivatives: Substitution with amino groups at position 2 enhances antibacterial activity, as seen in 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole, which inhibits Gram-positive bacteria effectively .

Table 1: Comparative Pharmacological Data of Selected 1,3,4-Oxadiazoles

Key Observations:

- Antimicrobial Activity: The presence of a nitro group at C5 enhances antibacterial and antifungal activity, but substitution at C2 (e.g., methyl, amino, sulfonyl) modulates specificity. For example, sulfonyl groups (Ia) improve antifungal potency, while methyl groups favor CNS applications .

- CNS Applications: EWGs at C5 (e.g., 4-nitro in XIV) are critical for CNS depressant activity, whereas the 3-nitro isomer (target compound) shows divergence toward enzyme inhibition (GSK-3β) .

Key Research Findings and Implications

Positional Isomerism Matters: The 3-nitrophenyl group in the target compound confers unique GSK-3β inhibitory activity, unlike 4-nitro isomers optimized for CNS effects .

Substituent-Driven Selectivity: Methyl groups at C2 enhance metabolic stability, making the compound suitable for in vivo studies, while bulkier groups (e.g., sulfonyl) improve antifungal activity .

Therapeutic Potential: Derivatives like MMBO highlight the oxadiazole scaffold’s versatility in targeting neurodegenerative diseases, though further optimization is needed to minimize off-target effects .

Biological Activity

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a five-membered ring containing nitrogen atoms and various substituents that influence its biological activity. The presence of the nitrophenyl group is particularly notable for enhancing its pharmacological properties.

Anticancer Activity

Numerous studies have reported the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity Studies : A study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines including HeLa (cervical), MCF-7 (breast), and HCT-116 (colon) cells. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .

- Mechanism of Action : The compound acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics essential for cancer cell division. This mechanism was confirmed through annexin V-FITC assays indicating increased apoptosis in treated cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Tubulin polymerization inhibition |

| MCF-7 | 20 | Apoptosis induction |

| HCT-116 | 25 | Microtubule disruption |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial Activity : Research indicated that derivatives of oxadiazoles possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. In particular, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .

- Antifungal Activity : It was also evaluated for antifungal activity against strains such as Candida albicans, showing promising results with an MIC of 64 µg/mL .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Antibacterial |

| Escherichia coli | 32 | Antibacterial |

| Candida albicans | 64 | Antifungal |

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of oxadiazole derivatives. In vitro studies have suggested that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives including this compound and evaluated their anticancer properties using various assays. The research highlighted structure-activity relationships that correlate specific substitutions with enhanced biological activity .

- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between oxadiazoles and target proteins involved in cancer progression. These studies suggest that modifications to the oxadiazole ring can significantly enhance binding affinity to target enzymes like FAK (Focal Adhesion Kinase) .

Q & A

Q. Essential Methods :

- ¹H/¹³C NMR : Confirm substituent positions. For example, the meta-nitro group causes deshielding of adjacent protons (δ ~8.2–8.5 ppm) .

- IR Spectroscopy : Detect key functional groups (C=N stretch ~1615 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ for C₉H₇N₃O₃: calcd. 221.04, observed 221.1).

- Elemental Analysis : Validate purity (>95% C, H, N content).

Advanced Tip : Compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities.

Advanced: How do substituent positions (e.g., nitro at meta vs. para) influence electronic properties of 1,3,4-oxadiazoles?

The nitro group’s position alters HOMO-LUMO gaps and charge distribution :

- Meta-Nitro : Withdraws electron density inductively, lowering LUMO (~2.4 eV) and enhancing electron-transport properties, useful in scintillators (e.g., PBD derivatives) .

- Para-Nitro : Stronger resonance effects increase planarity, potentially improving π-π stacking in polymeric materials .

Methodology : - Use cyclic voltammetry to measure redox potentials.

- Compute orbital energies via Gaussian/B3LYP-6-31G* models.

- Validate with UV-Vis (λmax shifts correlate with conjugation extent).

Advanced: What strategies resolve contradictions in antimicrobial activity data for 1,3,4-oxadiazoles?

Discrepancies often arise from varied assay conditions or bacterial strains . To address:

Standardize Protocols : Use CLSI/MIC guidelines; include positive controls (e.g., ciprofloxacin).

Structure-Activity Analysis : Compare substituent effects. For example, 3-nitrophenyl derivatives may exhibit stronger Gram-negative activity due to enhanced membrane penetration .

Mechanistic Studies : Probe bacterial trans-translation inhibition via:

- SDS-PAGE : Detect truncated proteins from stalled ribosomes.

- Gene Knockout : Test efficacy in ΔsmpB/smpB-complemented strains .

Case Study : Conflicting MICs for similar compounds may reflect differences in bacterial efflux pump expression—validate using efflux inhibitors like PAβN.

Advanced: How can microwave-assisted synthesis improve yields of this compound?

Microwave irradiation accelerates reactions via dielectric heating , reducing side products:

- Procedure : Mix methyl-substituted hydrazide with 3-nitrobenzoyl chloride in DMF. Irradiate at 150°C for 10–15 minutes (vs. 6–8 hours thermally).

- Yield Optimization : Adjust power (300–600 W) and solvent polarity (e.g., DMF > toluene). Reported yields increase from ~40% (thermal) to 70–80% (microwave) .

Validation : Monitor reaction progress via TLC (hexane:EtOAc 7:3); characterize products as in FAQ 2.

Advanced: What role do 1,3,4-oxadiazoles play in materials science?

These compounds are valued for:

- Scintillators : High electron affinity (e.g., PBD derivatives) improves photon yield in radiation detection .

- Polymer Additives : Oxadiazole-containing polyimides exhibit thermal stability (>400°C) and low dielectric constants (k ~2.5), useful in flexible electronics .

Synthesis Tip : Incorporate this compound into copolymers via Suzuki coupling (e.g., with boronate-functionalized monomers) .

Advanced: How to design mechanistic studies for antibacterial mode of action?

Beyond MIC assays:

Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.

Proteomics : Identify target proteins via 2D gel electrophoresis or LC-MS/MS.

Fluorescence Quenching : Measure binding to tmRNA/SmpB complexes using FITC-labeled oxadiazoles .

Resistance Development : Serial passage assays to detect mutation rates in target pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.